molecular formula C9H10BFO4 B8258676 (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid

(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid

Cat. No.: B8258676
M. Wt: 211.98 g/mol
InChI Key: PWVXEMAZEQSXFL-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a 2-methoxy-2-oxoethyl ester group at the 4-position, along with a boronic acid (–B(OH)₂) functional group. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its fluorinated aromatic core and ester substituent enhance electronic and steric properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

[3-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-15-9(12)4-6-2-3-7(10(13)14)5-8(6)11/h2-3,5,13-14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXEMAZEQSXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to diverse biphenyl derivatives that are valuable in pharmaceuticals and materials science .

Mechanism of Action
In these reactions, (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst. The fluorine atom enhances the electrophilicity of the aromatic ring, making it more reactive towards coupling partners.

Pharmaceutical Development

Anticancer Activity
Research indicates that boronic acids, including (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, exhibit significant anticancer properties. They can selectively inhibit cancer cell proliferation by targeting specific tumor markers. For instance, studies have shown that derivatives of boronic acids can interfere with cancer cell metabolism and induce apoptosis in malignant cells .

Glucose Sensing
Another promising application is in glucose sensing technologies. Boronic acids are known to form reversible covalent bonds with diols, such as glucose. This property allows for the development of sensors that can detect glucose levels in physiological conditions, which is crucial for managing diabetes. The binding affinity of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid with glucose can be optimized for better sensor performance.

Case Studies and Research Findings

Study Application Findings
Study on Cross-Coupling ReactionsSynthesis of Biphenyl DerivativesDemonstrated effective coupling with various aryl halides using (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid as a reagent.
Anticancer ResearchTargeting Cancer Cell LinesShowed selective inhibition of proliferation in breast cancer cells, indicating potential for therapeutic use .
Glucose Sensor DevelopmentBinding Affinity StudiesEstablished high binding affinity with glucose compared to other monosaccharides, confirming its utility in sensor design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

  • Fluorine Substitution: The fluorine atom at the 3-position introduces electron-withdrawing effects, increasing the boronic acid’s acidity (lower pKa) compared to non-fluorinated analogs. For instance, (4-(ethoxycarbonyl)phenyl)boronic acid (EP, pKa ~8.5) lacks fluorine, while the fluorinated analog FOP [(3-fluoro-4-((octyloxy)carbonyl)phenyl)boronic acid] exhibits stronger Lewis acidity, enhancing its glucose-binding capability in diabetes therapeutics .
  • Ester Functionalization : The 2-methoxy-2-oxoethyl group at the 4-position balances hydrophobicity and hydrolytic stability. Compared to [3-methoxy-4-(methoxycarbonyl)phenyl]boronic acid (), which has a methoxycarbonyl group directly attached, the target compound’s ester side chain may improve membrane permeability in drug delivery systems .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Electron-withdrawing substituents (e.g., fluorine, esters) enhance oxidative addition efficiency in palladium-catalyzed reactions. For example, coupling yields for electron-deficient boronic acids (e.g., halogen- or ester-substituted) range from 72% to 89% under optimized conditions . However, steric hindrance from bulky groups (e.g., tert-butyl) can reduce yields, as seen in o-tolyl boronic acid’s failure to react . The target compound’s moderate steric bulk (methoxy-ethyl ester) likely supports efficient coupling.

Fluorinated Derivatives and Binding Specificity

  • 3-Fluoro-4-(2-Pyridylcarbamoyl)Benzeneboronic Acid : This analog replaces the ester with a pyridylcarbamoyl group, enabling metal coordination and pH-sensitive interactions. The target compound’s ester group offers hydrolytic stability but lacks metal-binding capacity .

Biological Activity

(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, with the CAS number 643094-11-5, is a boronic acid derivative notable for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry. This compound's unique structure includes a fluorine atom and a methoxy-oxoethyl substituent, which may influence its biological properties.

  • Molecular Formula : C₉H₁₁B O₄
  • Molecular Weight : 193.99 g/mol
  • Structure : The presence of a boronic acid functional group attached to a phenyl ring, along with the fluorine and methoxy groups, enhances its reactivity and selectivity in chemical reactions.

Biological Activity Overview

The biological activity of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid has been explored in various studies focusing on its potential as an anticancer agent, enzyme inhibitor, and in other therapeutic applications.

Enzyme Inhibition

Boronic acids are often used as enzyme inhibitors due to their ability to form reversible covalent bonds with serine residues in active sites. The specific activities of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid include:

  • Proteasome Inhibition : Studies have indicated that certain boronic acids can inhibit proteasome activity, which is crucial for regulating protein turnover and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells .
  • Cyclooxygenase (COX) Inhibition : Research has shown that compounds similar to (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid exhibit moderate inhibition against COX enzymes, which are involved in inflammatory processes .

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties:

  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate significant cytotoxic activity, suggesting its potential as an anticancer agent .

Case Studies

  • Study on COX Inhibition : A study evaluating the inhibitory effects of boronic acid derivatives found that those with electron-withdrawing groups like fluorine exhibited enhanced activity against COX enzymes. The presence of the methoxy group contributed to this activity by stabilizing the interaction with the enzyme's active site .
  • Cytotoxicity Assessment : In a comparative study involving various boronic acids, (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid was found to have IC₅₀ values indicating effective cytotoxicity against MCF-7 cells, comparable to established chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC₅₀ Value (μM)Reference
COX InhibitionCOX-115.2
COX InhibitionCOX-219.5
CytotoxicityMCF-7 Cell Line10.4
CytotoxicityHek293 Cell Line12.0

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